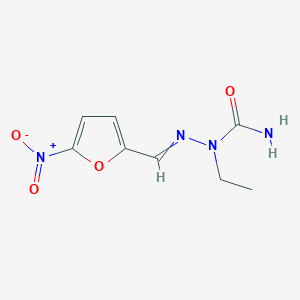

Nifursemizone

説明

Nifursemizone is a chemical compound with the molecular formula C8H10N4O4 . It has an average mass of 226.189 Da and a monoisotopic mass of 226.070206 Da . It is also known by other names such as (2E)-1-Ethyl-2-[(5-nitro-2-furyl)methylene]hydrazinecarboxamide .

Molecular Structure Analysis

The molecular structure of Nifursemizone consists of 8 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms . The InChI key for Nifursemizone is JGPNCLKRECLYTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Nifursemizone has a density of 1.5±0.1 g/cm3, a boiling point of 378.3±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 182.6±30.7 °C . The index of refraction is 1.614, and it has a molar refractivity of 53.5±0.5 cm3 . It has 8 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .科学的研究の応用

Application in Treating Sleeping Sickness

- Nitrofurazone for Trypanosoma gambiense Sleeping Sickness: Nitrofurazone, a derivative of Nifursemizone, has shown promising results in treating Trypanosoma gambiense sleeping sickness in humans. It is effective against circulating blood trypanosomes and those in cerebrospinal fluid. This drug has been used in various cases, including chronic, drug-resistant cases with severe nervous involvement, either alone or in combination with other trypanocides (Evens, Niemegeers, & Packchanian, 1957).

Repurposing in Various Treatments

- Derivatisation and Repurposing of Clinical Nitrofuran Drugs: Nifursemizone, as part of the 5-nitrofurans (NFs) group, has been used for over 60 years in treating a wide range of diseases from urinary tract infections to cancer. The drug works through a multi-step process involving activation by azoreduction and nitroreduction. This multi-activity nature allows for the repurposing of these drugs for various treatments. Molecular derivatisation is a strategy used to improve efficacy, lower toxicity, and address pathogen resistance (Zuma, Aucamp, & N'Da, 2019).

Potential in Gene Expression Interference

- Specific Interference with Gene Expression: Nitrofurans, including Nifursemizone, interfere with gene expression in a specific manner. At low doses, nitrofurans inhibit the expression of certain classes of genes in translation, particularly inducible genes, without affecting transcription. This suggests a possibility of selective translational control and highlights the potential heterogeneity in mRNA molecules and translational machinery (Herrlich & Schweiger, 1976).

Safety And Hazards

特性

IUPAC Name |

1-ethyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c1-2-11(8(9)13)10-5-6-3-4-7(16-6)12(14)15/h3-5H,2H2,1H3,(H2,9,13)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPNCLKRECLYTO-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)N)N=CC1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C(=O)N)/N=C/C1=CC=C(O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nifursemizone | |

CAS RN |

5579-89-5 | |

| Record name | NIFURSEMIZONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Benzamidobenzoyl)amino]benzoic acid](/img/structure/B1662692.png)

![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)

![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)